molecular formula C16H19N3O B12142421 N'-[(Z)-(4-ethylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

N'-[(Z)-(4-ethylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

Cat. No.: B12142421
M. Wt: 269.34 g/mol
InChI Key: YBOPJFYZJACRPD-ATVHPVEESA-N
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Description

N’-(4-ETHYLBENZYLIDENE)-2-(1-METHYL-1H-PYRROL-2-YL)ACETOHYDRAZIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an ethylbenzylidene group and a methylpyrrolyl moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-ETHYLBENZYLIDENE)-2-(1-METHYL-1H-PYRROL-2-YL)ACETOHYDRAZIDE typically involves the condensation of 4-ethylbenzaldehyde with 2-(1-methyl-1H-pyrrol-2-yl)acetic acid hydrazide. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-ETHYLBENZYLIDENE)-2-(1-METHYL-1H-PYRROL-2-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced hydrazides.

    Substitution: Formation of substituted hydrazones.

Scientific Research Applications

N’-(4-ETHYLBENZYLIDENE)-2-(1-METHYL-1H-PYRROL-2-YL)ACETOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(4-ETHYLBENZYLIDENE)-2-(1-METHYL-1H-PYRROL-2-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-METHYLBENZYLIDENE)-2-(1-METHYL-1H-PYRROL-2-YL)ACETOHYDRAZIDE
  • N’-(4-CHLOROBENZYLIDENE)-2-(1-METHYL-1H-PYRROL-2-YL)ACETOHYDRAZIDE
  • N’-(4-FLUOROBENZYLIDENE)-2-(1-METHYL-1H-PYRROL-2-YL)ACETOHYDRAZIDE

Uniqueness

N’-(4-ETHYLBENZYLIDENE)-2-(1-METHYL-1H-PYRROL-2-YL)ACETOHYDRAZIDE stands out due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This unique structural feature may confer distinct properties compared to its analogs, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

N-[(Z)-(4-ethylphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide

InChI

InChI=1S/C16H19N3O/c1-3-13-6-8-14(9-7-13)12-17-18-16(20)11-15-5-4-10-19(15)2/h4-10,12H,3,11H2,1-2H3,(H,18,20)/b17-12-

InChI Key

YBOPJFYZJACRPD-ATVHPVEESA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N\NC(=O)CC2=CC=CN2C

Canonical SMILES

CCC1=CC=C(C=C1)C=NNC(=O)CC2=CC=CN2C

Origin of Product

United States

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